An In-depth Technical Guide to 4-(4-fluorophenyl)semicarbazide and its Analogs for Drug Discovery Professionals
An In-depth Technical Guide to 4-(4-fluorophenyl)semicarbazide and its Analogs for Drug Discovery Professionals
This guide provides a comprehensive overview of 4-(4-fluorophenyl)semicarbazide, a member of the pharmacologically significant class of 4-aryl semicarbazides. While a specific CAS Registry Number for 4-(4-fluorophenyl)semicarbazide is not readily found in major chemical databases, this document will delve into its expected properties, synthesis, and applications based on the well-established chemistry of its analogs. We will explore the critical role of this compound as a synthetic intermediate for novel therapeutic agents, particularly in the realm of anticonvulsant drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of the 4-aryl semicarbazide scaffold.
Chemical Identification and Nomenclature
4-(4-fluorophenyl)semicarbazide belongs to the family of semicarbazides, which are derivatives of urea containing a hydrazine moiety. The systematic IUPAC name for this compound is 1-amino-3-(4-fluorophenyl)urea .
As of the latest database searches, a specific CAS number for 4-(4-fluorophenyl)semicarbazide has not been assigned. However, several closely related analogs are well-documented and commercially available, providing valuable comparative data.
| Compound Name | CAS Number | Molecular Formula | Notes |
| 4-(4-Chlorophenyl)semicarbazide hydrochloride | 124700-01-2 | C₇H₉Cl₂N₃O | Chloro-analog, hydrochloride salt |
| 4-(3,5-Difluorophenyl)semicarbazide | 167412-23-9 | C₇H₇F₂N₃O | Difluoro-analog |
| 4-Phenylsemicarbazide | 537-47-3 | C₇H₉N₃O | Parent compound without halogen substitution |
| 4-(4-Fluorophenyl)-3-thiosemicarbazide | 330-94-9 | C₇H₈FN₃S | Thio-analog where the carbonyl oxygen is replaced by sulfur. |
Synonyms for 4-(4-fluorophenyl)semicarbazide would include:
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N-(4-fluorophenyl)hydrazinecarboxamide
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1-(4-Fluorophenyl)semicarbazide
Physicochemical Properties
The exact physicochemical properties of 4-(4-fluorophenyl)semicarbazide are not experimentally determined due to the lack of its isolation and characterization in the literature. However, we can predict its properties based on its structure and data from its analogs.
| Property | Predicted Value / Characteristic | Basis of Prediction / Analog Data |
| Molecular Formula | C₇H₈FN₃O | - |
| Molecular Weight | 169.16 g/mol | - |
| Appearance | White to off-white solid | Based on analogs like 4-(4-chlorophenyl)semicarbazide. |
| Melting Point | Expected to be a high-melting solid | 4-(4-Chlorophenyl)semicarbazide hydrochloride has a melting point of 260-262°C (dec.). |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol and DMSO. | General characteristic of aryl semicarbazides. |
Synthesis of 4-Aryl Semicarbazides: A General Protocol
The synthesis of 4-aryl semicarbazides, including the 4-fluoro-phenyl variant, is a well-established multi-step process. The following protocol is a generalized procedure based on documented syntheses of related compounds.
Experimental Protocol: Synthesis of 4-(4-fluorophenyl)semicarbazide
Step 1: Synthesis of 4-fluorophenylurea
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Dissolve 0.1 mol of 4-fluoroaniline in 10 mL of glacial acetic acid and dilute with 100 mL of water.
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In a separate beaker, dissolve an equimolar amount (0.1 mol) of sodium cyanate in 50 mL of warm water.
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Slowly add the sodium cyanate solution to the 4-fluoroaniline solution with constant stirring.
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Allow the reaction mixture to stand for 30 minutes to allow for the precipitation of 4-fluorophenylurea.
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Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from boiling water can be performed for further purification.
Step 2: Synthesis of 4-(4-fluorophenyl)semicarbazide
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To a solution of 0.1 mol of 4-fluorophenylurea in 20 mL of ethanol, add an equimolar amount (0.1 mol) of hydrazine hydrate.
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Make the reaction mixture alkaline by adding approximately 4 g of sodium hydroxide.
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Reflux the mixture for 1-2 hours.
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Cool the reaction mixture in an ice bath to induce precipitation of the product.
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Filter the solid product under suction and recrystallize from ethanol to obtain pure 4-(4-fluorophenyl)semicarbazide.
Caption: Pharmacophore model for anticonvulsant semicarbazones.
Synthesis of Semicarbazones from 4-Aryl Semicarbazides
The conversion of 4-aryl semicarbazides to their corresponding semicarbazones is a straightforward condensation reaction with an appropriate aldehyde or ketone.
Experimental Protocol: General Synthesis of Semicarbazones
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Dissolve 0.01 mol of the 4-aryl semicarbazide (e.g., 4-(4-fluorophenyl)semicarbazide) in 20 mL of ethanol.
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Add an equimolar amount (0.01 mol) of the desired aldehyde or ketone.
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Add a catalytic amount of glacial acetic acid (1-1.5 mL).
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Reflux the reaction mixture for 30 minutes to 1 hour.
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Cool the mixture to allow the semicarbazone product to crystallize.
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Collect the product by filtration and recrystallize from a suitable solvent, such as 95% ethanol, to obtain the pure semicarbazone.
Safety and Handling
As there is no specific safety data sheet for 4-(4-fluorophenyl)semicarbazide, it is imperative to handle this compound with caution, following the safety guidelines for related and potentially hazardous chemicals. The safety information for semicarbazide hydrochloride (CAS 563-41-7) provides a useful reference.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
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Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or fumes.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Semicarbazide hydrochloride is reported to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging fertility or the unborn child. Given these potential hazards, it is crucial to treat 4-(4-fluorophenyl)semicarbazide with a high degree of caution.
Conclusion
4-(4-fluorophenyl)semicarbazide represents a valuable, yet not fully characterized, building block in medicinal chemistry. Its significance lies in its utility as a precursor for a diverse range of semicarbazones with promising therapeutic potential, particularly as anticonvulsant agents. While the absence of a dedicated CAS number and comprehensive experimental data presents a challenge, the well-documented chemistry and biological activity of its analogs provide a solid foundation for its synthesis and application in drug discovery programs. Researchers working with this compound should adhere to stringent safety protocols based on the known hazards of related semicarbazides. Further investigation into the synthesis, characterization, and biological evaluation of 4-(4-fluorophenyl)semicarbazide and its derivatives is warranted to fully explore its therapeutic potential.
References
- Semicarbazones are synthesized by the condensation of semicarbazide and aldehyde/ketone. The literature survey revealed that semicarbazones had been emerged as compounds with diverse biological activities including anticonvulsant, antitubercular, anticancer, and antimicrobial activities. The anticonvulsant activity of semicarbazones is mainly attributed due to the presence of an aryl binding site with aryl/alkyl hydrophobic group, a hydrogen bonding domain and an electron donor group and they are suggested to act by inhibiting sodium ion (Na(+)) channel. (Source: PubMed)
- During the last fifteen years, semicarbazones have been extensively investigated for their anticonvulsant properties. 4-(4-Flurophenoxy) benzaldehyde semicarbazone (C0102862, V102862) was discovered as a lead molecule and is being developed as a potent antiepileptic drug, with maximal electroshock (MES) ED50 of i.p. 12.9 mg kgг1. In MES (oral screen), this compound has a protective index (PI = TD50/ED50 > 315) higher than carbamazepine (PI 101), phenytoin (PI > 21.6) and valproate (PI 2.17). The compound is a potent sodium channel blocker. (Source: Acta Pharmaceutica)
- A series of 4 – aryl substituted semicarbazones of some terpenes ie , citral ( acyclic terpene ) , camphor ( bicyclic terpene ) and menthone ( monocyclic terpene ) were synthesized from substituted anilines , to meet the structural requirements essential for anticonvulsant activity . The structures of the synthesized terpene semicarbazones were confirmed by I.R. , 1H-NMR and elemental analysis. The synthesized semicarbazone derivatives were evaluated for anticonvulsant and sedative – hypnotic activity . (Source: JOCPR)
- Semicarbazones are synthesized by the condensation of semicarbazide and aldehyde/ketone. The literature survey revealed that semicarbazones had been emerged as compounds with diverse biological activities including anticonvulsant, antitubercular, anticancer, and antimicrobial activities.
- A diverse library of twenty-five 4-mono- and disubstituted semicarbazides was prepared in a one-pot two-step approach. The method includes formation of a carbamate from bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide. (Source: The Royal Society of Chemistry)
- To a solution of 4-substituted phenyl urea (0.1 mol) in 20 ml ethanol, an equimolar (0.1 mol) quantity of hydrazine hydrate was added. The reaction mixture was made alkaline by adding 4 g of NaOH, was refluxed for 1-2 h and cooled in ice. The product was filtered under suction and recrystallised from ethanol. A solution of p-phenyl semicarbazide (0.01 mol) and an equimolar (0.01 mol) quantity of appropriate carbonyl compound was refluxed for 30 min in the presence of glacial acetic acid (1-1.5
